
6-(4-Phenoxyphenyl)pyridazin-3-ol
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Description
6-(4-Phenoxyphenyl)pyridazin-3-ol (IUPAC name: this compound; synonyms: 6-(4-phenoxyphenyl)-3(2H)-pyridazinone) is a pyridazinone derivative with a molecular formula of C₁₆H₁₂N₂O₂ and an average molecular mass of 264.28 g/mol . Structurally, it features a pyridazinone core substituted at the 6-position with a 4-phenoxyphenyl group, which introduces steric bulk and modulates electronic properties.
The compound is synthesized via cyclization of aroylpropionic acids with substituted phenylhydrazines, as demonstrated in related pyridazinone derivatives . For instance, derivatives of 6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one showed promising docking scores for cyclooxygenase-2 (COX-2) inhibition, suggesting a mechanism for anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Effects on Structure and Activity
The biological and physicochemical properties of pyridazin-3-ol derivatives are heavily influenced by substituents. Below is a comparative analysis:
Table 1: Substituent-Driven Properties of Pyridazin-3-ol Derivatives
Key Observations :
- Phenoxyphenyl Group: Enhances anti-inflammatory activity due to aromatic stacking interactions with COX-2 . The ether linkage may improve solubility compared to purely hydrophobic substituents.
- Trifluoromethyl Group : Introduces strong electron-withdrawing effects, which may alter metabolic stability and binding affinity .
Physicochemical Properties
Table 2: Physicochemical Comparison
Analysis :
- The phenoxyphenyl derivative likely has higher solubility than alkyl-substituted analogs (e.g., ethylphenyl) due to its polar ether group.
- Chlorination (e.g., 3-chloro-6-(pyridin-2-yl)pyridine) increases lipophilicity, as seen in its lower melting point (129°C vs. >230°C for the hydroxyl analog) .
Toxicity and Metabolic Considerations
- Halogenated analogs (e.g., 4-chlorobenzyl) may pose higher toxicity risks due to bioaccumulation tendencies .
Properties
IUPAC Name |
3-(4-phenoxyphenyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16-11-10-15(17-18-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYKFPOXZLVBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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